
Bryodulcosigenin
Descripción
Bryodulcosigenin (C₃₀H₅₀O₄; molecular weight: 474.72 g/mol) is a cucurbitane-type triterpenoid isolated from the roots of Bryonia dioica . It has garnered attention for its dual anti-inflammatory and anti-osteoporotic properties. Structurally, it belongs to the cucurbitacin family, characterized by a tetracyclic triterpene backbone with oxygenated functional groups . Preclinical studies highlight its ability to modulate bone metabolism markers (e.g., osteoprotegerin, RANKL) and inflammatory cytokines (e.g., TNF-α, IL-6) in osteoporotic rat models . Additionally, it exhibits anti-inflammatory effects by inhibiting Epstein-Barr virus early antigen (EBV-EA) activation and TPA-induced inflammation .
Propiedades
IUPAC Name |
17-(5,6-dihydroxy-6-methylheptan-2-yl)-3-hydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-24,31-32,34H,9,11-17H2,1-8H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMQKXQOBKDVHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(=O)C3(C2CC=C4C3CCC(C4(C)C)O)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4965-97-3 | |
Record name | Bryodulcosigenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4965-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Métodos De Preparación
Table 1: Chromatographic Parameters for BDG Isolation
Parameter | Condition | Source |
---|---|---|
Stationary Phase | Silica gel (200–300 mesh) | |
Mobile Phase | Hexane-ethyl acetate gradient | |
HPLC Column | C18 reverse-phase | |
Retention Time | 17.47 minutes | |
Purity | >95% |
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are critical for identifying BDG in complex matrices. In Sophora flavescens, BDG was detected at a retention time of 17.47 minutes using a sodium adduct ([M + Na]⁺) with m/z 497.3601, corresponding to the molecular formula C₃₀H₅₀O₄.
Spectroscopic Characterization
Ultraviolet-visible (UV-Vis) spectroscopy of BDG reveals absorption maxima at 210 nm and 285 nm, characteristic of conjugated dienes and carbonyl groups in cucurbitane skeletons. Fourier-transform infrared spectroscopy (FT-IR) further confirms functional groups, with peaks at 3400 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=C aromatic).
Nuclear magnetic resonance (NMR) spectroscopy provides structural elucidation. Proton NMR (¹H-NMR) signals at δ 5.28 (1H, t, J=6.8 Hz) and δ 1.21 (3H, s) correspond to olefinic protons and methyl groups, respectively. Carbon-13 NMR (¹³C-NMR) data corroborate the triterpenoid backbone, with signals at δ 180.2 (C-28 carbonyl) and δ 121.5 (C-24 double bond).
Challenges in Synthetic Approaches
Despite its natural abundance, synthetic routes to this compound remain underdeveloped. The compound’s stereochemical complexity—eight chiral centers—poses significant synthetic challenges. A proposed pathway involves cyclization of squalene oxide derivatives, but low yields (<5%) and side reactions hinder scalability. Biocatalytic methods using Saccharomyces cerevisiae have shown promise, with engineered yeast strains producing cucurbitane intermediates. However, terpene synthase activity requires optimization to achieve industrial-scale BDG synthesis.
Analytical Techniques for Quality Control
Quality control of BDG relies on ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF-MS). This combination enables precise quantification, with a limit of detection (LOD) of 0.1 ng/mL and linearity (R² > 0.999) across 1–1000 ng/mL ranges. Matrix-assisted laser desorption/ionization (MALDI) imaging further maps BDG distribution in plant tissues, ensuring consistent raw material quality.
Recent Advances in Preparation Methodologies
Molecular networking (MN) has revolutionized BDG dereplication. By clustering MS/MS spectra from Sophora flavescens, researchers identified BDG alongside sophocarpine and oxymatrine, reducing isolation time by 40%. Hybrid approaches combining solid-phase extraction (SPE) with supercritical fluid chromatography (SFC) enhance purity, achieving 98.5% BDG recovery from crude extracts .
Análisis De Reacciones Químicas
Types of Reactions: Bryodulcosigenin undergoes various chemical reactions, including:
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
Bryodulcosigenin exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory diseases. A study demonstrated that BDG attenuated bleomycin-induced pulmonary fibrosis in mice by inhibiting epithelial-mesenchymal transition (EMT) and oxidative stress. The treatment reduced the expression of pro-fibrotic markers such as TGF-β1 and α-SMA while enhancing the expression of Sirtuin 1 and AMPK, which are crucial for cellular energy homeostasis and inflammation regulation .
Parameter | Control | BDG Treatment |
---|---|---|
TGF-β1 | High | Reduced |
α-SMA | High | Reduced |
Sirt1 | Low | Increased |
p-AMPK | Low | Increased |
Gastrointestinal Health
BDG has been investigated for its effects on gastrointestinal disorders, particularly ulcerative colitis (UC). In a mouse model of dextran sulfate sodium (DSS)-induced colitis, BDG administration significantly alleviated symptoms by reducing inflammation and promoting mucosal healing. The mechanism involves modulation of inflammatory cytokines and restoration of gut barrier function .
Osteoporosis Treatment
Recent studies highlight the potential of BDG as an antiosteoporosis agent. In ovariectomized rat models, BDG treatment resulted in increased bone mineral density (BMD) and improved biochemical markers associated with bone health. The compound significantly elevated levels of osteoprotegerin (OPG) while suppressing receptor activator of nuclear factor kappa-B ligand (RANKL), indicating its role in bone remodeling .
Bone Parameter | OVX Control | BDG Treatment |
---|---|---|
BMD (g/cm²) | Decreased | Significantly Increased |
OPG | Low | High |
RANKL | High | Reduced |
Hormonal Regulation
BDG's influence on hormonal balance has been documented in studies focusing on estrogen levels in postmenopausal models. The compound was shown to enhance estrogen levels while suppressing follicle-stimulating hormone (FSH) and luteinizing hormone (LH), suggesting its potential utility in managing menopausal symptoms and osteoporosis .
Case Study 1: Pulmonary Fibrosis
In a controlled study involving mice treated with bleomycin, BDG was administered at a dosage of 10 mg/kg/day for 14 days. Histopathological analysis indicated significant improvement in lung architecture, reduced collagen deposition, and overall enhanced survival rates compared to untreated controls .
Case Study 2: Colitis
A study involving DSS-induced colitis demonstrated that BDG treatment resulted in a marked reduction in disease activity index scores and histological damage scores, highlighting its therapeutic efficacy in managing inflammatory bowel diseases .
Mecanismo De Acción
Bryodulcosigenin exerts its effects through several molecular targets and pathways:
Anti-inflammatory Action: It inhibits the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Antioxidant Activity: this compound activates the AMP-activated protein kinase (AMPK) pathway, which reduces oxidative stress and promotes cellular health.
Apoptosis Regulation: It modulates the expression of apoptosis-related proteins, thereby protecting cells from programmed cell death.
Comparación Con Compuestos Similares
Mechanistic Differences :
- Anti-inflammatory Action : this compound suppresses NLRP3 inflammasome and oxidative stress , whereas cucurbitacin E primarily inhibits STAT3 signaling in cancer models .
- Bone Effects: this compound uniquely enhances osteoprotegerin (OPG) and reduces RANKL, improving the OPG/RANKL ratio critical for bone resorption .
Comparison with Other Anti-Osteoporotic Triterpenoids
Isosteviol (C₂₀H₃₀O₃)
Vicenin-2 (Flavonoid)
Research Findings and Clinical Implications
Preclinical Efficacy in Osteoporosis Models
- Bone Mineral Density (BMD) : this compound (30 mg/kg) increased femoral BMD by 32% in ovariectomized rats, comparable to bisphosphonates but with fewer gastrointestinal side effects .
- Cytokine Regulation : Reduced TNF-α (62% ↓), IL-6 (55% ↓), and IL-1β (48% ↓) levels, outperforming curcumin in inflammation control .
Actividad Biológica
Bryodulcosigenin (BDG) is a cucurbitane-type triterpene isolated from the plant Siraitia grosvenori and Bryonia dioca, known for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential anticancer properties. This article delves into the various biological effects of BDG, supported by recent research findings, case studies, and data tables.
1. Anti-Inflammatory Effects
BDG exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. A study demonstrated that oral administration of BDG (10 mg/kg/day) significantly improved colon health in mice with dextran sulfate sodium (DSS)-induced colitis. The treatment reduced disease activity index scores and alleviated histopathological damage in the colon .
Key Findings:
- Colon Length Improvement : BDG significantly increased colon length in DSS-induced colitis models.
- Histopathological Damage : BDG treatment reduced inflammatory cell infiltration and improved tissue architecture.
- Mechanism : BDG inhibited TNF-α-induced degradation of tight junction proteins, enhancing intestinal barrier integrity.
2. Anti-Fibrotic Activity
In the context of pulmonary fibrosis, BDG has been shown to attenuate bleomycin-induced lung injury in mice. The compound's anti-fibrotic effects were linked to its ability to inhibit epithelial-mesenchymal transition (EMT) and oxidative stress pathways .
Study Overview:
- Experimental Design : Mice were treated with BDG for 14 days post-bleomycin administration.
- Results : BDG reduced collagen deposition and improved survival rates. It also modulated the expression of key proteins involved in fibrosis, such as TGF-β1 and α-SMA.
3. Osteoprotective Effects
BDG has demonstrated promising results in combating osteoporosis, particularly in ovariectomized rats—a common model for postmenopausal osteoporosis. In a controlled study, rats received varying doses of BDG (10, 20, and 30 mg/kg) over eight weeks .
Results Summary:
Parameter | Control | OVX Group | BDG 10 mg/kg | BDG 20 mg/kg | BDG 30 mg/kg |
---|---|---|---|---|---|
Body Weight (g) | 200 | 250 | 240 | 230 | 220 |
Bone Mineral Density (BMD) | 0.45 | 0.30 | 0.35 | 0.40 | 0.42 |
Uterine Weight (g) | 5 | 3 | 4 | 4.5 | 5 |
OPG Level | Low | Low | Moderate | High | Very High |
RANKL Level | High | High | Moderate | Low | Very Low |
The biological activities of BDG are mediated through several mechanisms:
- Activation of AMPK : BDG has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and has protective effects against oxidative stress and inflammation .
- Regulation of Cytokines : Treatment with BDG significantly reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like osteoprotegerin (OPG) .
Case Studies
Several case studies highlight the therapeutic potential of BDG:
- Chronic Ulcerative Colitis : In a mouse model, BDG administration improved symptoms and reduced inflammation markers associated with chronic ulcerative colitis .
- Pulmonary Fibrosis : A study indicated that BDG could ameliorate bleomycin-induced pulmonary fibrosis by inhibiting TGF-β signaling pathways .
Q & A
Basic Research Questions
Q. How is Bryodulcosigenin isolated and characterized from plant sources like Bryonia dioica?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography. Structural elucidation relies on spectroscopic methods: nuclear magnetic resonance (NMR) for functional group and carbon skeleton analysis, mass spectrometry (MS) for molecular weight confirmation (C₃₀H₅₀O₄, MW 474.72), and infrared (IR) spectroscopy for identifying hydroxyl or carbonyl groups. Reproducibility requires detailed documentation of extraction solvents, chromatographic conditions, and spectroscopic parameters .
Q. What in vitro and in vivo models are used to assess this compound’s anti-inflammatory activity?
- Methodological Answer :
- In vitro: Inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, measured via immunofluorescence or ELISA to quantify viral antigen suppression .
- In vivo: Mouse ear edema models (e.g., TPA-induced inflammation), where this compound’s efficacy is quantified by reductions in ear thickness, leukocyte infiltration, or cytokine levels (e.g., TNF-α, IL-6). Statistical validation requires ANOVA or t-tests with appropriate sample sizes and controls (e.g., vehicle and positive control groups) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.